molecular formula C19H20N2O5S B2851759 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421530-48-4

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2851759
CAS No.: 1421530-48-4
M. Wt: 388.44
InChI Key: LVUCKNXZUMAMGW-UHFFFAOYSA-N
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Description

N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a structurally complex oxalamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 3-hydroxypropyl chain, and a 2-(methylthio)phenyl substituent. The compound’s oxalamide backbone (N-C(O)-C(O)-N) distinguishes it from simpler benzamides or benzimidazoles. Its synthesis likely involves carbodiimide-mediated coupling, as seen in analogous oxalamide derivatives (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), where 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed for amide bond formation .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-27-17-5-3-2-4-13(17)21-19(24)18(23)20-9-8-14(22)12-6-7-15-16(10-12)26-11-25-15/h2-7,10,14,22H,8-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCKNXZUMAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties : N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has shown promise in inhibiting the growth of various cancer cell lines. Research indicates that it induces apoptosis and causes cell cycle arrest, particularly affecting the S phase of the cell cycle. This mechanism is crucial for its potential use as an anticancer agent.

Mechanism of Action :

  • Induces Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits the progression of the cell cycle, effectively preventing cancer cells from proliferating.

Applications in Cancer Research

Recent studies have documented the compound's efficacy against several cancer types:

  • Prostate Cancer (LNCaP) : Demonstrated significant growth inhibition with IC50 values in the nanomolar range.
  • Pancreatic Cancer (MIA PaCa-2) : Similar inhibitory effects were observed.
  • Acute Lymphoblastic Leukemia (CCRF-CEM) : The compound exhibited potent cytotoxicity against this leukemia cell line.

Case Studies

  • Prostate Cancer Study :
    • Researchers treated LNCaP cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent.
  • Leukemia Research :
    • In CCRF-CEM cells, treatment with this compound led to increased apoptosis markers and reduced cell proliferation rates.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide bond (-N-C(=O)-C(=O)-N-) is susceptible to hydrolysis under acidic or basic conditions, yielding amine and carboxylic acid derivatives.

Reagent/Conditions Products Mechanism Reference
6M HCl, reflux, 12 hours3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine + 2-(methylthio)benzoic acidAcid-catalyzed cleavage of the oxalamide bond
2M NaOH, 80°C, 8 hoursSodium salt of oxalic acid + respective aminesBase-mediated hydrolysis

Key Findings :

  • Hydrolysis rates depend on solvent polarity and temperature.

  • The 3-hydroxypropyl group stabilizes intermediates via hydrogen bonding, slowing degradation in aqueous acidic media.

Oxidation Reactions

The methylthio group (-SMe) and benzo[d]dioxole are primary oxidation sites.

Reagent/Conditions Products Selectivity Reference
H₂O₂ (30%), CH₃COOH, 25°CSulfoxide derivative (R-SO-Me)Methylthio → Sulfoxide
KMnO₄, H₂SO₄, 0°CSulfone derivative (R-SO₂-Me) + quinone from benzo[d]dioxole oxidationComplete oxidation of S and dioxole ring

Notes :

  • Over-oxidation of the dioxole ring to quinone occurs under strong conditions (e.g., KMnO₄/H₂SO₄) .

  • Controlled H₂O₂ oxidation selectively targets the methylthio group without affecting other functionalities .

Substitution Reactions

The hydroxypropyl and methylthio groups participate in nucleophilic substitutions.

Reagent/Conditions Products Site of Reaction Reference
SOCl₂, DMF catalyst, 60°CChloropropyl derivative-OH → -Cl
NaH, CH₃I, THF, 0°C → RTMethoxypropyl derivative-OH → -OMe
LDA, R-X (alkyl halides), -78°CAlkylated methylthio productsS-Me → S-R

Mechanistic Insights :

  • The hydroxypropyl group’s secondary alcohol undergoes SN2 reactions with SOCl₂, while methylation follows an SN1 pathway due to steric hindrance.

  • Thioether alkylation requires strong bases (e.g., LDA) to deprotonate the methylthio group .

Reduction Reactions

Selective reduction of the oxalamide bond or aromatic rings has been reported.

Reagent/Conditions Products Outcome Reference
LiAlH₄, THF, refluxReduced to N1-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)ethylenediamineOxalamide → Ethylenediamine
H₂, Pd/C, EtOHHydrogenated dioxole ring (tetrahydrobenzo derivative)Aromatic → Saturated

Challenges :

  • LiAlH₄ may over-reduce the dioxole ring if stoichiometry is uncontrolled .

  • Catalytic hydrogenation preserves the oxalamide bond while saturating the benzene ring .

Coordination and Complexation

The oxalamide and hydroxy groups act as ligands for metal ions, forming stable complexes.

Metal Salt Conditions Complex Structure Application Reference
Cu(NO₃)₂·3H₂OMethanol, 25°CTetradentate Cu(II) complexCatalysis
FeCl₃Aqueous ethanol, 60°COctahedral Fe(III) complexMagnetic materials

Spectroscopic Data :

  • Cu(II) complexes show λmax at 650–670 nm (d-d transitions) .

  • Fe(III) complexes exhibit paramagnetism with μeff ≈ 5.9 BM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives
Compound Name Key Functional Groups Synthesis Method Physical Properties/Biological Activity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyalkyl chain Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Crystalline solid; N,O-bidentate directing group for metal catalysis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide, trifluoromethyl, isopropoxy Acylation of substituted aniline Systemic fungicide; inhibits succinate dehydrogenase
Target Compound Oxalamide, benzo[d][1,3]dioxole, methylthio EDC/HOBt-mediated coupling Pending experimental data; methylthio may enhance pesticidal activity

Key Differences :

  • shows that certain amides (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) resist hydrolysis in hepatocytes, suggesting the benzo[d][1,3]dioxole group may protect the adjacent amide .
  • The 3-hydroxypropyl chain introduces hydrophilicity, contrasting with flutolanil’s hydrophobic trifluoromethyl group. This may influence solubility and bioavailability.
Benzimidazole Derivatives
Compound Name Key Functional Groups Synthesis Method Physical Properties/Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4d) Bis-benzo[d][1,3]dioxole, benzimidazole Multi-step condensation under reflux Melting point 218–220°C; antiviral activity (hypothesized)
Target Compound Oxalamide, single benzo[d][1,3]dioxole Carbodiimide coupling Likely higher solubility due to hydroxypropyl vs. benzimidazole’s rigidity

Key Differences :

  • Benzimidazoles (e.g., 4d) exhibit rigid aromatic systems , favoring DNA intercalation or enzyme inhibition, whereas the target compound’s flexible oxalamide backbone may enable diverse binding modes.
  • The hydroxypropyl group in the target compound could enhance water solubility compared to the lipophilic benzimidazoles in , which require bromo or nitro substituents for reactivity .
Oxalamide Derivatives
Compound Name Key Functional Groups Synthesis Method Metabolic Stability
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Oxalamide, dimethoxybenzyl, pyridylethyl EDC/HOBt-mediated coupling Rapid metabolism in rat hepatocytes; no amide hydrolysis detected
Target Compound Oxalamide, methylthio, hydroxypropyl Likely similar to above Predicted resistance to hydrolysis due to steric hindrance from benzo[d][1,3]dioxole

Key Differences :

  • The methylthio group in the target compound may confer unique redox or pesticidal properties absent in other oxalamides. For instance, methoprotryne (a triazine pesticide) utilizes a methylthio group for herbicidal activity .
  • The benzo[d][1,3]dioxole moiety may reduce oxidative metabolism compared to dimethoxybenzyl or pyridyl groups, as seen in .

Preparation Methods

Preparation of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine

The benzo[d]dioxol-5-yl fragment is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling . A representative route involves:

  • Aldol Condensation : Reacting piperonal (benzo[d]dioxole-5-carbaldehyde) with acetaldehyde under basic conditions to form 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanal.
  • Reductive Amination : Treating the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine.

Critical Parameters :

  • Temperature: 0–5°C during aldehyde formation to prevent polymerization.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal reactivity.

Synthesis of 2-(Methylthio)aniline

The 2-(methylthio)aniline moiety is prepared via:

  • Methylthiolation : Reacting 2-nitroaniline with methyl disulfide in the presence of copper(I) iodide and cesium carbonate in dimethylformamide (DMF) at 80°C.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of sodium dithionite to reduce the nitro group to an amine.

Yield Optimization :

  • 85–90% yield achieved using Pd/C under 30 psi H₂ at 25°C.

Oxalamide Bridge Formation Strategies

Stepwise Amidation Using Oxalyl Chloride

  • Mono-Acylation : React oxalyl chloride with 2-(methylthio)aniline in anhydrous DCM at −10°C to form N-(2-(methylthio)phenyl)oxalyl chloride intermediate.
  • Second Amidation : Add 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine dropwise to the intermediate, followed by triethylamine to scavenge HCl.

Reaction Conditions :

  • Temperature: −10°C to 0°C to suppress di-acylation.
  • Solvent: DCM or THF for solubility and low nucleophilicity.

Carbodiimide-Mediated Coupling

  • Activation : Treat oxalic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to form the active ester.
  • Sequential Coupling :
    • First, react with 2-(methylthio)aniline at 25°C for 12 hours.
    • Second, add 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine and stir for 24 hours.

Advantages :

  • Avoids handling corrosive oxalyl chloride.
  • Higher functional group tolerance.

Protection-Deprotection Approaches

tert-Butoxycarbonyl (Boc) Protection

  • Boc Protection : Treat 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine with di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10.
  • Deprotection Post-Amidation : Use trifluoroacetic acid (TFA) in DCM to remove Boc after oxalamide formation.

Rationale : Prevents undesired side reactions at the amine during acylation.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification.
  • HPLC : C18 column, acetonitrile/water (70:30) gradient, 1 mL/min flow rate to achieve >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole), 3.95 (m, 1H, hydroxypropyl), 2.45 (s, 3H, SCH₃).
  • HRMS : m/z calculated for C₁₈H₂₂N₂O₄S [M+H]⁺: 363.1385; found: 363.1389.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Challenges
Oxalyl Chloride Route 62–65 95 Temperature sensitivity
Carbodiimide Coupling 70–75 98 Longer reaction time
Boc-Protected Route 68–72 97 Additional deprotection step

Trade-offs : The carbodiimide method offers higher yields but requires stringent anhydrous conditions.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Adapting the oxalyl chloride route in a microreactor enhances heat dissipation and reduces byproducts.
  • Solvent Recycling : Methanol from crystallization steps is reclaimed via distillation, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of benzo[d][1,3]dioxol-5-yl precursors with hydroxypropyl intermediates under reflux conditions (e.g., dichloromethane or THF as solvents).
  • Step 2 : Amidation with 2-(methylthio)phenyl derivatives using carbodiimide-based coupling agents.
  • Critical Controls : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for amidation) and use inert atmospheres to prevent oxidation of the methylthio group .

Q. How should researchers characterize the compound’s structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of the oxalamide linkage (e.g., 1H^1H-NMR peaks at δ 8.2–8.5 ppm for amide protons) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~435–440 Da) and isotopic patterns .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .

Q. What preliminary assays are suitable for screening bioactivity?

  • Experimental Design :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and dose ranges (1–100 μM) .
  • Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Data Interpretation : Compare results to structurally similar oxalamides (e.g., chloro/fluoro-substituted analogs) for SAR insights .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Synthetic Modifications : Replace the methylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Bioactivity Profiling : Test derivatives against enzymatic targets (e.g., tubulin polymerization for anticancer activity) .
  • Computational Analysis : Perform molecular docking with targets like COX-2 or β-tubulin to rationalize activity differences .
    • Example SAR Table :
DerivativeSubstituentIC₅₀ (μM, HepG2)Tubulin Inhibition (%)
Parent-SMe12.368
Analog A-NO₂8.782
Analog B-OMe18.945
Data adapted from studies on related oxalamides .

Q. What mechanistic studies are recommended to resolve contradictory bioactivity data?

  • Case Example : Discrepancies in apoptosis induction (e.g., caspase-3 activation vs. non-canonical pathways).

  • Experimental Approach :
  • Flow Cytometry : Quantify apoptotic markers (Annexin V/PI) across cell lines.
  • Western Blotting : Assess cleavage of PARP and caspase-9/3 .
  • ROS Scavenging Assays : Determine if oxidative stress drives cytotoxicity .
  • Statistical Analysis : Use ANOVA with post-hoc tests to identify significant variations (p < 0.05) .

Q. How can computational modeling enhance target identification?

  • Protocol :

  • Molecular Dynamics Simulations : Simulate binding stability in silico (e.g., 100 ns trajectories using GROMACS).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Ser530 of COX-2) .
  • Validation : Cross-reference docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Formulation Techniques :

  • Nanoencapsulation : Use PEGylated liposomes to improve bioavailability .
  • Co-solvent Systems : Test DMSO/PBS (≤0.1% DMSO) or cyclodextrin complexes .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Contradictions and Limitations

Q. How to address discrepancies in reported bioactivity across similar oxalamides?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT cytotoxicity assays).
  • Structural Nuances : Compare logP values (e.g., methylthio vs. trifluoroethyl analogs) to explain membrane permeability differences .
    • Resolution : Meta-analysis of published IC₅₀ values with subgroup stratification by substituents .

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